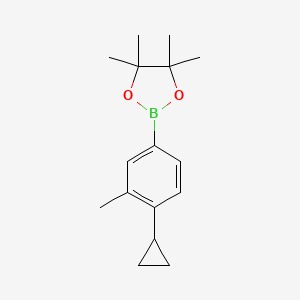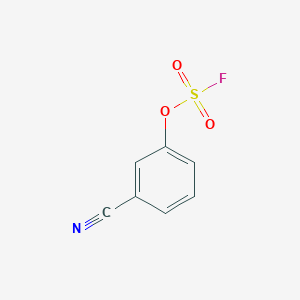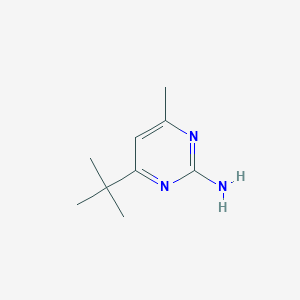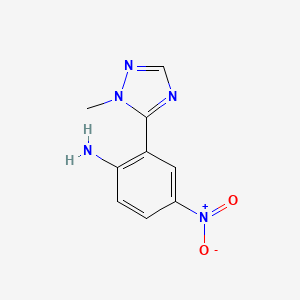
1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the difluorobenzyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. This reaction is a type of “click chemistry” that allows for the efficient and regioselective formation of 1,2,3-triazoles. The reaction conditions generally involve the use of copper(I) iodide as a catalyst, with a base such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method uses copper-on-charcoal as a heterogeneous catalyst, providing high yields and functional group tolerance .
Analyse Chemischer Reaktionen
1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation chemistry, where it helps in the labeling and tracking of biomolecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The difluorobenzyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-Benzyl-1h-1,2,3-triazol-4-amine: Lacks the difluorobenzyl group, resulting in different chemical properties and reactivity.
1-(2,4-Difluorobenzyl)-1h-1,2,3-triazol-4-amine: Similar structure but with different fluorine substitution, leading to variations in chemical behavior.
1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine: Contains chlorine instead of fluorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability and reactivity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C9H8F2N4 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
1-[(2,5-difluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8F2N4/c10-7-1-2-8(11)6(3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI-Schlüssel |
QOCXUVRBWCSQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


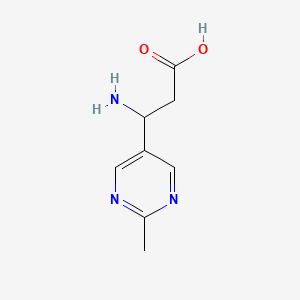
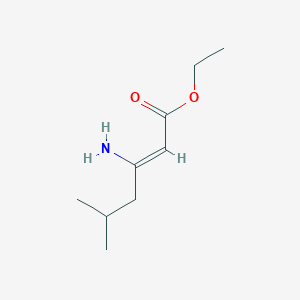
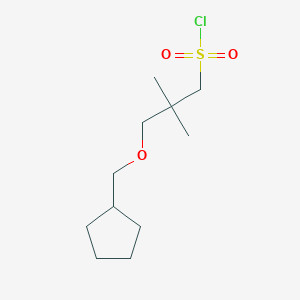

![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)

